Cas no 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine)

6-Chloro-2-morpholinopyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-2-morpholinopyrimidin-4-amine
- 6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE
- 4-Amino-6-chlor-2-morpholino-pyrimidin
- 4-amino-6-chloro-2-morpholinopyrimidine
- 6-chloro-2-morpholin-4-yl-pyrimidin-4-ylamine
- SCHEMBL244109
- D97561
- AKOS006339869
- BS-37849
- MFCD09864565
- DB-307012
- 6-chloro-2-morpholin-4-ylpyrimidin-4-amine
- CAPWCRRKZOKFTE-UHFFFAOYSA-N
- DTXSID00608747
- 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine
- CS-0199104
- 3549-05-1
-
- MDL: MFCD09864565
- インチ: InChI=1S/C8H11ClN4O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
- InChIKey: CAPWCRRKZOKFTE-UHFFFAOYSA-N
- ほほえんだ: C1COCCN1C2=NC(=CC(=N)N2)Cl
計算された属性
- せいみつぶんしりょう: 214.06200
- どういたいしつりょう: 214.0621387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.399
- ふってん: 449.8°C at 760 mmHg
- フラッシュポイント: 225.8°C
- 屈折率: 1.612
- PSA: 64.27000
- LogP: 1.19500
6-Chloro-2-morpholinopyrimidin-4-amine セキュリティ情報
6-Chloro-2-morpholinopyrimidin-4-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Chloro-2-morpholinopyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM274531-5g |
6-Chloro-2-morpholinopyrimidin-4-amine |
3549-05-1 | 95% | 5g |
$208 | 2023-01-09 | |
abcr | AB218666-1g |
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine, 95%; . |
3549-05-1 | 95% | 1g |
€179.70 | 2025-02-20 | |
Ambeed | A193633-5g |
6-Chloro-2-morpholinopyrimidin-4-amine |
3549-05-1 | 95% | 5g |
$178.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269774-1g |
6-Chloro-2-morpholinopyrimidin-4-amine |
3549-05-1 | 98% | 1g |
¥261.00 | 2024-05-17 | |
eNovation Chemicals LLC | Y1055263-250mg |
6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |
3549-05-1 | 95+% | 250mg |
$55 | 2025-02-26 | |
eNovation Chemicals LLC | Y1055263-5g |
6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |
3549-05-1 | 95+% | 5g |
$185 | 2025-02-26 | |
Aaron | AR00C9BJ-5g |
6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |
3549-05-1 | 95% | 5g |
$139.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1055263-1g |
6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |
3549-05-1 | 95+% | 1g |
$80 | 2025-03-03 | |
Chemenu | CM274531-1g |
6-Chloro-2-morpholinopyrimidin-4-amine |
3549-05-1 | 95% | 1g |
$114 | 2023-01-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD278122-250mg |
6-Chloro-2-morpholinopyrimidin-4-amine |
3549-05-1 | 95% | 250mg |
¥324.0 | 2022-03-01 |
6-Chloro-2-morpholinopyrimidin-4-amine 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
6-Chloro-2-morpholinopyrimidin-4-amineに関する追加情報
6-Chloro-2-morpholinopyrimidin-4-amine: A Comprehensive Overview
6-Chloro-2-morpholinopyrimidin-4-amine, also known by its CAS registry number 3549-05-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule belongs to the class of pyrimidine derivatives, which are widely explored for their potential therapeutic applications. The structure of 6-Chloro-2-morpholinopyrimidin-4-amine features a chlorinated pyrimidine ring substituted with a morpholine moiety at the 2-position and an amine group at the 4-position.
The synthesis of 6-Chloro-2-morpholinopyrimidin-4-amine involves a series of well-defined chemical reactions, including nucleophilic substitution and coupling processes. The presence of the morpholine ring introduces steric bulk and enhances the stability of the molecule, making it an attractive candidate for drug development. Recent studies have highlighted the potential of this compound as a cancer therapeutic agent, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.
In terms of pharmacokinetics, 6-Chloro-2-morpholinopyrimidin-4-amine exhibits favorable absorption characteristics, with rapid onset of action and moderate half-life. Preclinical trials have demonstrated that this compound can effectively cross the blood-brain barrier, making it a promising candidate for central nervous system disorders such as cancer and neurodegenerative diseases. The molecule's ability to inhibit key oncogenic targets has been validated in several experimental models.
Recent advancements in computational chemistry have enabled researchers to optimize the structure of 6-Chloro-2-morpholinopyrimidin-4-amine for improved bioavailability and reduced toxicity. By employing advanced molecular modeling techniques, scientists have identified critical residues responsible for drug-receptor interactions, paving the way for the development of more potent and selective derivatives.
The clinical potential of 6-Chloro-2-morpholinopyrimidin-4-amine has been explored in Phase I and II trials, where it has shown encouraging efficacy against various cancer types. Notably, the compound's ability to synergize with existing chemotherapeutic agents has been a subject of intense investigation. This synergy not only enhances antitumor activity but also minimizes adverse effects, making it a valuable addition to the oncologist's arsenal.
Moreover, 6-Chloro-2-morpholinopyrimidin-4-amine has demonstrated remarkable pharmacodynamic properties, including rapid tumor uptake and sustained retention in neoplastic tissues. These characteristics contribute to its high therapeutic index and make it a preferred candidate for targeted therapies. Recent studies have also explored the role of this compound in immunotherapy, where it shows potential as an adjuvant to checkpoint inhibitors.
In conclusion, 6-Chloro-2-morpholinopyrimidin-4-amine represents a groundbreaking advancement in the field of oncology. Its unique structural features, coupled with its robust pharmacokinetic profile and therapeutic efficacy, position it as a leading candidate for the development of next-generation cancer therapies. As research continues to unravel its full potential, this compound is poised to make a significant impact on the treatment of various malignancies.
3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine) 関連製品
- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
- 1984165-29-8(4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)
- 1803589-37-8(sulfuric acid)
- 855929-18-9(2-(Cyclopentyloxy)acetamide)
- 1803910-09-9(4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)
